![molecular formula C13H15N3O4 B2439949 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide CAS No. 1795296-53-5](/img/structure/B2439949.png)
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. This compound belongs to a class of drugs called lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle and disrupt cancer cell metabolism.
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Synthetic Techniques and Biological Activities : The chemical compound mentioned has closely related structures and derivatives that have been synthesized using both conventional and microwave-assisted techniques, demonstrating significant biological activities. For example, compounds like isothiazolopyridines and pyridothiazepines, which share structural similarities with the specified compound, have been prepared and evaluated for their biological properties (Youssef, Azab, & Youssef, 2012).
Antiallergic Activity : Derivatives of pyridine, such as those synthesized from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes, have been shown to exhibit antiallergic activity in rats, suggesting potential applications in developing antiallergic therapies (Nohara et al., 1985).
Immunosuppressive Properties : Isoxazol derivatives, including those structurally related to the compound , have shown promise as immunosuppressive agents. For instance, derivatives like leflunomide and its metabolites have been evaluated for their effects on dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, indicating potential applications in treating autoimmune diseases (Knecht & Löffler, 1998).
Chemical Oxidation and Anticonvulsant Properties : The oxidation behavior of related anticonvulsant compounds has been studied, providing insights into the chemical stability and potential pharmacological applications of such molecules (Adolphe-Pierre et al., 1998).
Modification to Reduce Metabolism : Research into structural modifications of related compounds to reduce metabolism by aldehyde oxidase (AO) has been conducted, highlighting the importance of such modifications in enhancing the pharmacokinetic profiles of potential therapeutic agents (Linton et al., 2011).
Propriétés
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-9-6-11(15-20-9)13(19)14-7-10(17)8-16-5-3-2-4-12(16)18/h2-6,10,17H,7-8H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCRHGSJXBSALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.